An In-depth Technical Guide on N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine
An In-depth Technical Guide on N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine
CAS Number: 134030-22-1
Synonyms: N,N′-Bis(2,6-diisopropylphenyl)-1,2-ethanediamine
This technical guide provides a comprehensive overview of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine, a sterically hindered diamine ligand. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the compound's chemical and physical properties, detailed synthesis protocols, applications in catalysis, and an exploration of its potential biological activities.
Chemical and Physical Properties
N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is a white to off-white solid at room temperature. Its bulky 2,6-diisopropylphenyl groups confer significant steric hindrance and electron-donating properties, making it a valuable ligand in coordination chemistry for stabilizing metal centers and modulating catalytic activity.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 134030-22-1 | [2] |
| Molecular Formula | C₂₆H₄₀N₂ | [2] |
| Molecular Weight | 380.61 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 101-106 °C | |
| Purity | ≥94% | [2] |
Synthesis Protocols
The synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is typically achieved in a two-step process. The first step involves the synthesis of the precursor, N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine, followed by its reduction to the final ethylenediamine product.
Synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine
Experimental Protocol:
This protocol is adapted from a general procedure for the synthesis of 1,4-diaza-1,3-butadienes.[3]
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Reagents:
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2,6-diisopropylaniline (2 equivalents)
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Glyoxal (40% aqueous solution, 1 equivalent)
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Ethanol
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-
Procedure:
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Dissolve 2,6-diisopropylaniline (7.4 mmol, 2 equiv.) in ethanol (6 ml).
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To this solution, add glyoxal (3.7 mmol, 1 equiv.).
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Stir the reaction mixture at ambient temperature for 1 hour.
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The crude product precipitates as a yellow solid.
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Filter the solid, wash with ethanol, and dry thoroughly in vacuo to yield the pure N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine.
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-
Yield: 49%[3]
Table 2: Spectroscopic Data for N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (s, 2H, H-C=N), 7.16-7.04 (m, 6H, aryl), 2.87 (sep, 4H, ³JHH = 6.8 Hz, iPr H), 1.14 (d, 24H, ³JHH = 6.8 Hz, iPr Me) | [3] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 163.1 (s), 148.0 (s), 136.7 (s), 125.1 (s), 123.2 (s), 28.0 (s), 23.4 (s) | [3] |
Reduction to N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine
Experimental Protocol:
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Reagents:
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N,N'-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine
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Methanol (MeOH)
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Sodium borohydride (NaBH₄)
-
-
Procedure:
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Dissolve the diimine in methanol (approximately 10 volumes).
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (an excess, e.g., 2-4 equivalents) portion-wise to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 3-5 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.
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The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
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Applications in Catalysis
N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine and its derivatives are widely used as ligands in transition metal-catalyzed reactions, such as cross-coupling reactions. The steric bulk of the ligand can enhance catalyst stability and influence selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Complexes of this ligand with palladium are effective catalysts for various cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.
General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Biological Activity
While specific biological data for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is limited in publicly available literature, related compounds containing the ethylenediamine moiety have demonstrated cytotoxic activity against various cancer cell lines.
Studies on N,N'-bis(hydroxybenzyl)ethylenediamine derivatives have shown that these compounds can induce cell cycle arrest and apoptosis in human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells.[4][5] The mechanism of action is suggested to involve the loss of mitochondrial membrane potential.[4][5]
Table 3: Reported Cytotoxic Activity of a Related Ethylenediamine Derivative
| Cell Line | Cancer Type | Reported Effect | Reference(s) |
| A549 | Lung Cancer | Induction of apoptosis through mitochondrial pathways | [1][6] |
| MCF-7 | Breast Cancer | Cell cycle arrest | [1] |
| HeLa | Cervical Cancer | Inhibition of proliferation | [1] |
Proposed Signaling Pathway for Apoptosis Induction
Based on the activity of related compounds, a potential mechanism for the induction of apoptosis by ethylenediamine derivatives involves the intrinsic (mitochondrial) pathway. This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases.
Caption: Proposed intrinsic apoptosis pathway induced by ethylenediamine derivatives.
Conclusion
N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine is a versatile diamine with significant applications in synthetic and coordination chemistry, particularly as a ligand in catalysis. While its own biological activity is an emerging area of research, related compounds show promise as cytotoxic agents. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation is warranted to fully elucidate the spectroscopic characteristics of the final compound, optimize its synthesis, and explore its full potential in drug discovery and development.
References
- 1. N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine | 134030-22-1 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
